molecular formula C11H13NO3 B13151510 5-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)furan-2-carbaldehyde

5-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)furan-2-carbaldehyde

Cat. No.: B13151510
M. Wt: 207.23 g/mol
InChI Key: OLWNQUHISTUSKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)furan-2-carbaldehyde is an organic compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . This compound features a furan ring substituted with a cyclopropyl-hydroxyazetidinyl group and an aldehyde functional group. It is primarily used in research and development within the fields of organic chemistry and medicinal chemistry.

Chemical Reactions Analysis

5-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

5-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)furan-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The cyclopropyl-hydroxyazetidinyl group may enhance the compound’s binding affinity and specificity towards certain biological targets .

Comparison with Similar Compounds

Similar compounds to 5-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)furan-2-carbaldehyde include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other furan derivatives.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

5-(3-cyclopropyl-3-hydroxyazetidin-1-yl)furan-2-carbaldehyde

InChI

InChI=1S/C11H13NO3/c13-5-9-3-4-10(15-9)12-6-11(14,7-12)8-1-2-8/h3-5,8,14H,1-2,6-7H2

InChI Key

OLWNQUHISTUSKJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2(CN(C2)C3=CC=C(O3)C=O)O

Origin of Product

United States

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